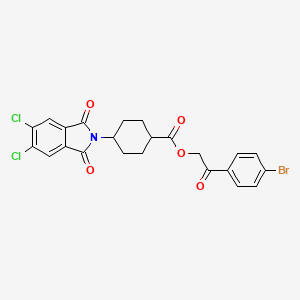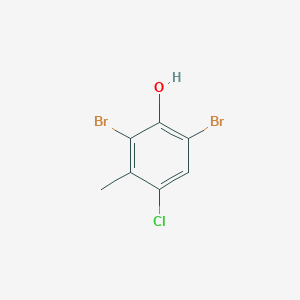
2,6-Dibromo-4-chloro-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-chloro-3-methylphenol is a halogenated phenol derivative with the molecular formula C7H5Br2ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. The compound appears as a white crystalline powder and is relatively stable under normal conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-chloro-3-methylphenol typically involves the bromination and chlorination of 3-methylphenol (m-cresol). The process can be carried out using bromine and chlorine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent addition .
化学反应分析
Types of Reactions
2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenols depending on the reagents used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols and alcohols.
科学研究应用
2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.
作用机制
The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .
相似化合物的比较
Similar Compounds
p-Chlorocresol (4-chloro-3-methylphenol): Similar structure but lacks bromine atoms.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Contains additional methyl groups.
2,6-Dibromo-4-methylphenol: Similar structure but lacks chlorine atom.
Uniqueness
2,6-Dibromo-4-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens increases its efficacy as a disinfectant and preservative, making it a valuable compound in various applications .
属性
分子式 |
C7H5Br2ClO |
|---|---|
分子量 |
300.37 g/mol |
IUPAC 名称 |
2,6-dibromo-4-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3 |
InChI 键 |
AFDYEFBVFSAVNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1Cl)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12458795.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458798.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)
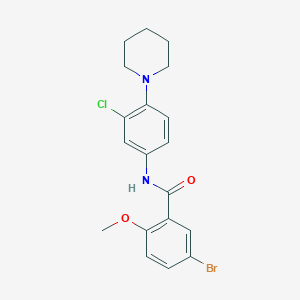
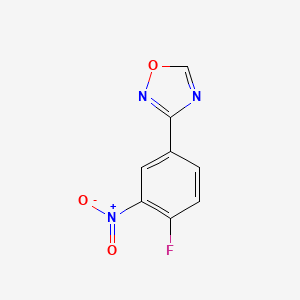
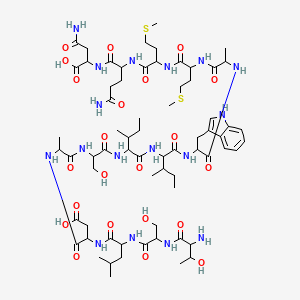

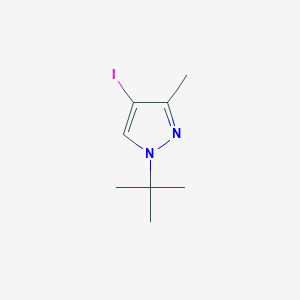
![N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B12458839.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12458849.png)
